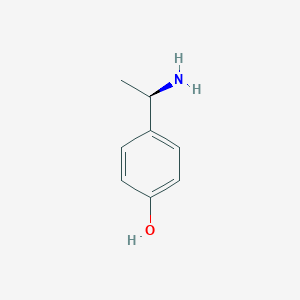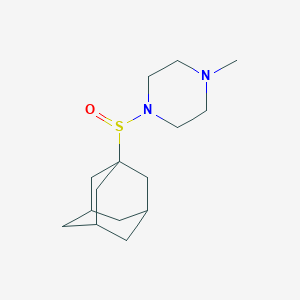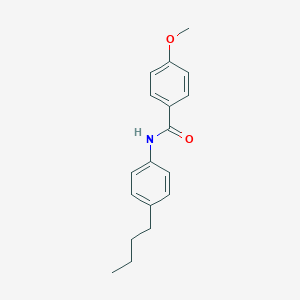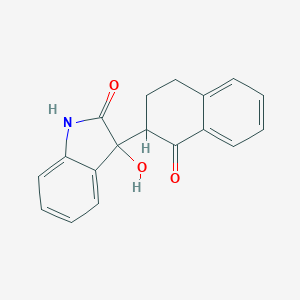![molecular formula C4H4ClN5 B181567 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole CAS No. 197356-16-4](/img/structure/B181567.png)
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole (CMPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. It is a five-membered ring that contains four nitrogen atoms and one chlorine atom. The compound has been synthesized by various methods, and its biological activities have been extensively studied.
作用機序
The exact mechanism of action of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is not fully understood. However, several studies have suggested that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
生化学的および生理学的効果
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to have several biochemical and physiological effects. For example, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the major advantages of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is its potent biological activities, which make it a promising candidate for the development of novel drugs. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to have low toxicity in animal studies, making it a safe compound for further investigation. However, one of the limitations of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is its poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole. One of the areas of interest is the development of novel drugs based on the structure of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole. Several studies have reported that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole derivatives exhibit improved biological activities, such as increased potency and selectivity. In addition, further studies are needed to elucidate the exact mechanism of action of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole and its derivatives. Furthermore, the use of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole in combination with other drugs or therapies is an area of interest for future research.
合成法
There are several methods for synthesizing 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole, including the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, the reaction of 3-amino-5-chloro-1H-pyrazole with ethyl isocyanate, and the reaction of 3-amino-5-chloro-1H-pyrazole with dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, which yields 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole with a high yield and purity.
科学的研究の応用
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been extensively studied for its potential biological activities, including its antitumor, anti-inflammatory, and antifungal activities. Several studies have reported that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
特性
CAS番号 |
197356-16-4 |
|---|---|
製品名 |
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole |
分子式 |
C4H4ClN5 |
分子量 |
157.56 g/mol |
IUPAC名 |
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole |
InChI |
InChI=1S/C4H4ClN5/c1-2-3(5)4-6-8-9-10(4)7-2/h1H3,(H,6,9) |
InChIキー |
ZIVLDLPFVRSXJZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C1Cl)N=NN2 |
正規SMILES |
CC1=NN2C(=C1Cl)N=NN2 |
同義語 |
1H-Pyrazolo[1,5-d]tetrazole, 7-chloro-6-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




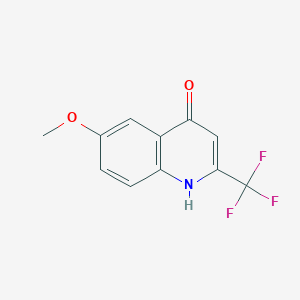

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
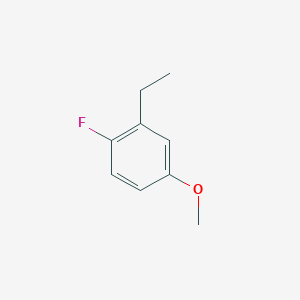
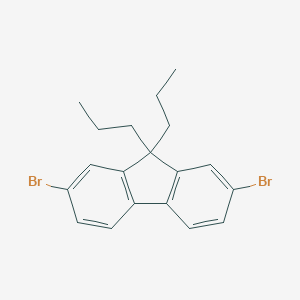
![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
